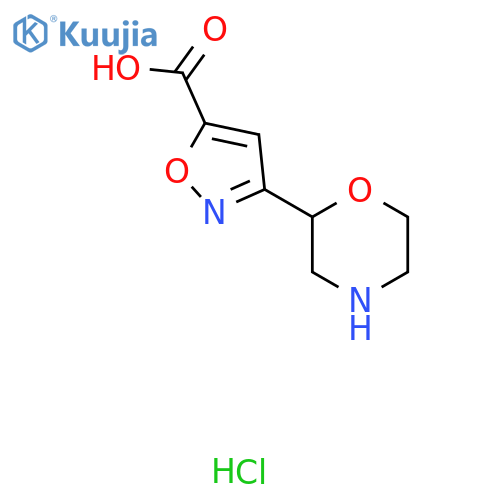Cas no 2694728-41-9 (3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride)

2694728-41-9 structure
商品名:3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
CAS番号:2694728-41-9
MF:C8H11ClN2O4
メガワット:234.636941194534
MDL:MFCD34474937
CID:5613709
PubChem ID:165943095
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
- 2694728-41-9
- EN300-33036635
- 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
-
- MDL: MFCD34474937
- インチ: 1S/C8H10N2O4.ClH/c11-8(12)6-3-5(10-14-6)7-4-9-1-2-13-7;/h3,7,9H,1-2,4H2,(H,11,12);1H
- InChIKey: MTJQBWJRAMAVRQ-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CCNCC1C1C=C(C(=O)O)ON=1
計算された属性
- せいみつぶんしりょう: 234.0407345g/mol
- どういたいしつりょう: 234.0407345g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.6Ų
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33036635-1.0g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 | |
| Enamine | EN300-33036635-10g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 10g |
$5283.0 | 2023-09-04 | |
| Enamine | EN300-33036635-0.05g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95.0% | 0.05g |
$285.0 | 2025-03-18 | |
| Enamine | EN300-33036635-5.0g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95.0% | 5.0g |
$3562.0 | 2025-03-18 | |
| Enamine | EN300-33036635-1g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 1g |
$1229.0 | 2023-09-04 | |
| 1PlusChem | 1P02821K-2.5g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 2.5g |
$3039.00 | 2024-05-08 | |
| 1PlusChem | 1P02821K-5g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 5g |
$4465.00 | 2024-05-08 | |
| Aaron | AR02829W-250mg |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 250mg |
$860.00 | 2025-02-15 | |
| Aaron | AR02829W-2.5g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 2.5g |
$3336.00 | 2025-02-15 | |
| Aaron | AR02829W-5g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 5g |
$4923.00 | 2023-12-15 |
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
2694728-41-9 (3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride) 関連製品
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
